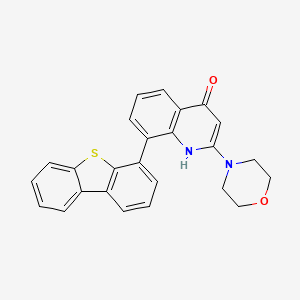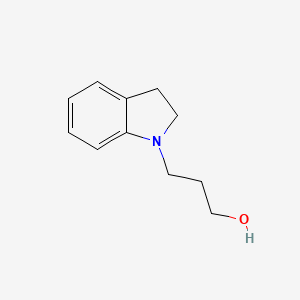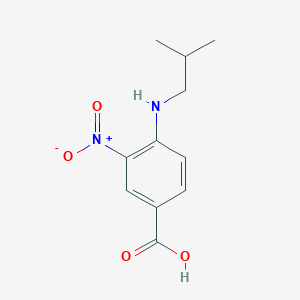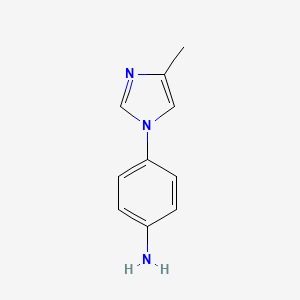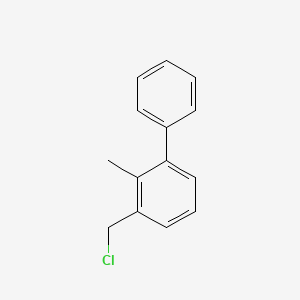
3-(Chloromethyl)-2-methyl-1,1'-biphenyl
Overview
Description
3-(Chloromethyl)-2-methyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a chloromethyl group attached to the third carbon of one phenyl ring and a methyl group attached to the second carbon of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the chloromethylation of 2-methyl-1,1’-biphenyl using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of 3-(Chloromethyl)-2-methyl-1,1’-biphenyl may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products such as 3-(Azidomethyl)-2-methyl-1,1’-biphenyl or 3-(Thiocyanoethyl)-2-methyl-1,1’-biphenyl.
Oxidation: Products like 3-(Chloromethyl)-2-carboxy-1,1’-biphenyl or 3-(Chloromethyl)-2-formyl-1,1’-biphenyl.
Reduction: 3-Methyl-2-methyl-1,1’-biphenyl.
Scientific Research Applications
3-(Chloromethyl)-2-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of chloromethyl groups on biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: Used in the production of polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-methyl-1,1’-biphenyl involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects such as enzyme inhibition or mutagenesis. The biphenyl core provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
3-(Chloromethyl)-1,1’-biphenyl: Lacks the methyl group, which can affect its reactivity and applications.
2-(Chloromethyl)-1,1’-biphenyl: The position of the chloromethyl group is different, leading to variations in chemical behavior.
3-(Bromomethyl)-2-methyl-1,1’-biphenyl: The bromine atom can influence the compound’s reactivity and the types of reactions it undergoes.
Uniqueness: 3-(Chloromethyl)-2-methyl-1,1’-biphenyl is unique due to the presence of both a chloromethyl and a methyl group on the biphenyl core. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-(chloromethyl)-2-methyl-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYFWZAXXNLBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534523 | |
| Record name | 3-(Chloromethyl)-2-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84541-46-8 | |
| Record name | 3-(Chloromethyl)-2-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental advantages of the new synthesis method for 3-(Chloromethyl)-2-methyl-1,1′-biphenyl?
A1: Traditional synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl involves several hazardous reagents, including thionyl chloride, lithium aluminum hydride, and methyl iodide []. These reagents pose significant environmental risks and safety concerns. The new synthesis method, described in the research paper, reduces the synthesis to four steps and eliminates the use of these hazardous chemicals []. This results in a more environmentally friendly and safer process for producing this important chemical intermediate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
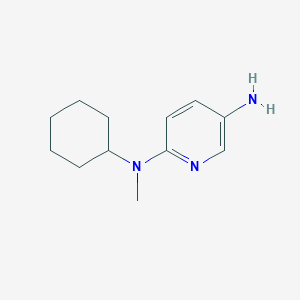
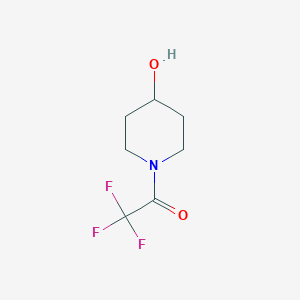
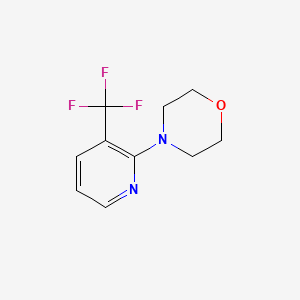
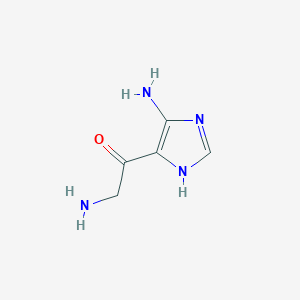
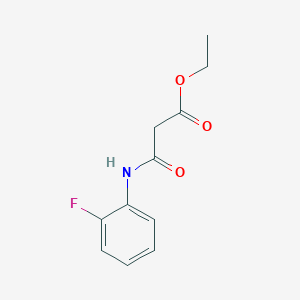



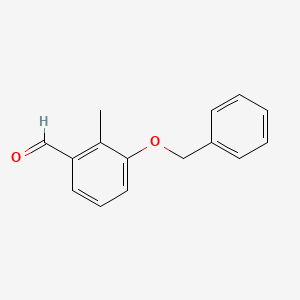
![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)
